Hinokiflavone pentamethyl ether
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Overview
Description
Hinokiflavone pentamethyl ether is a biflavonoid compound characterized by an ether linkage between two connected apigenin units. Biflavonoids are divided into two classes: C–C type compounds, represented by dimeric compounds like amentoflavone, and C–O–C type compounds, typified by hinokiflavone . The pentamethyl ether derivative of hinokiflavone is a modified form where five hydroxyl groups are methylated, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hinokiflavone pentamethyl ether typically involves the methylation of hinokiflavone. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques such as high-performance liquid chromatography and microwave-assisted synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Hinokiflavone pentamethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield reduced flavonoid derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Halogenated or nitrated flavonoid compounds.
Scientific Research Applications
Hinokiflavone pentamethyl ether has a wide range of scientific research applications:
Chemistry: Used as a model compound to study biflavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of hinokiflavone pentamethyl ether involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydrogen peroxide, protecting cells from oxidative damage.
Anticancer Activity: It modulates the expression of Bax and Bcl-2 proteins, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: It interferes with the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Hinokiflavone pentamethyl ether is unique among biflavonoids due to its ether linkage and methylated hydroxyl groups. Similar compounds include:
Amentoflavone: A C–C type biflavonoid with different biological activities.
Isocryptomerin: Another biflavonoid with anti-cancer and anti-inflammatory properties.
This compound stands out due to its enhanced stability, solubility, and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
19202-39-2 |
---|---|
Molecular Formula |
C35H28O10 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
6-[4-(5,7-dimethoxy-4-oxochromen-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C35H28O10/c1-38-21-10-6-19(7-11-21)27-17-25(37)33-30(45-27)18-31(41-4)34(35(33)42-5)43-22-12-8-20(9-13-22)26-16-24(36)32-28(40-3)14-23(39-2)15-29(32)44-26/h6-18H,1-5H3 |
InChI Key |
XROHGCOOASGHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC)OC)OC |
Synonyms |
Penta-O-methylhinokiflavone; 6-[4-(5,7-Dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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